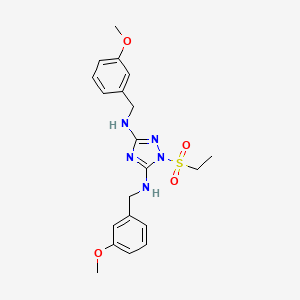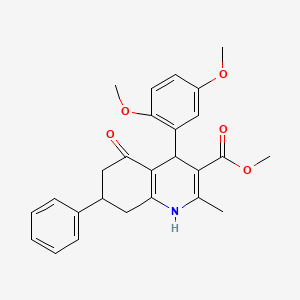
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline, also known as MTMQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTMQ is a derivative of quinoline and has been found to possess unique biochemical and physiological properties that make it a valuable tool for studying various biological processes. In
作用机制
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has been found to interact with various biological molecules, including proteins, DNA, and lipids. Its mechanism of action is based on its ability to bind to these molecules and induce conformational changes that alter their function. For example, 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has been found to bind to the mitochondrial membrane and disrupt its potential, leading to the release of cytochrome c and the initiation of apoptosis.
Biochemical and Physiological Effects:
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and promote the differentiation of stem cells. 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has several advantages as a research tool. It is highly fluorescent, making it easy to detect and measure. It is also stable and can be easily synthesized in large quantities. However, 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has some limitations. It is toxic at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in some research areas.
未来方向
There are several future directions for research on 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline. One area of interest is its potential use in the treatment of cancer. 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has been found to induce apoptosis in cancer cells, and further research may reveal its potential as a cancer therapeutic. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has been found to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline, which may lead to new applications and uses for this compound.
In conclusion, 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline is a valuable tool for scientific research due to its unique biochemical and physiological properties. Its synthesis method has been optimized to yield high purity and high yield of the compound. 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has a wide range of applications in scientific research, including the study of protein and DNA binding, mitochondrial function, and autophagy regulation. Its mechanism of action is based on its ability to bind to biological molecules and induce conformational changes. 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has several advantages as a research tool, including its high fluorescence and stability, but also has some limitations due to its toxicity and limited understanding of its mechanism of action. Future research on 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline may reveal its potential as a cancer therapeutic, treatment for neurodegenerative diseases, and lead to new applications and uses for this compound.
合成方法
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline can be synthesized through a multistep process involving the reaction of 2,4,6-trimethylbenzaldehyde with 4-methoxyaniline to form 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This intermediate is then reacted with trityl chloride to form the final product, 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline. The synthesis method has been optimized to yield high purity and high yield of 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline.
科学研究应用
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has been found to have a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has also been used to study the mitochondrial membrane potential, which is an important indicator of mitochondrial function. In addition, 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has been used to study the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
属性
IUPAC Name |
8-methoxy-2,2,4-trimethyl-6-trityl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO/c1-23-22-31(2,3)33-30-28(23)20-27(21-29(30)34-4)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-22,33H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXMCVOQLNJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2OC)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,2,4-trimethyl-6-(triphenylmethyl)-1,2-dihydroquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-dimethyl-10-(phenylacetyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091685.png)
![3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5091687.png)


![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5091699.png)
![4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5091712.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5091715.png)
![5-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5091725.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl] 1-phenyl 1,2-pyrrolidinedicarboxylate](/img/structure/B5091728.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5091737.png)


![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5091757.png)